molecular formula C10H11ClN2S B2631574 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol CAS No. 790271-30-6

5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2631574
CAS No.: 790271-30-6
M. Wt: 226.72
InChI Key: URCLVBKQZRCBBS-UHFFFAOYSA-N
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Description

5-Chloro-1-propyl-1H-1,3-benzodiazole-2-thiol is a benzodiazole derivative characterized by a chloro substituent at the 5-position, a propyl group at the 1-position, and a thiol functional group at the 2-position.

Key Properties (Hypothetical Calculation Based on Analogs):

  • Molecular Formula: C₁₀H₁₁ClN₂S
  • Molecular Weight: ~226.72 g/mol (calculated by replacing the benzyl group in the analog with propyl)

Properties

IUPAC Name

6-chloro-3-propyl-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCLVBKQZRCBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323945
Record name 6-chloro-3-propyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790271-30-6
Record name 6-chloro-3-propyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 5-chloro-1H-1,3-benzodiazole-2-thiol with propyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group exhibits nucleophilic reactivity, participating in substitution reactions under basic or metal-catalyzed conditions.

Key Reactions:

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) to form thioethers.
    Example:

    5 Chloro 1 propyl 1H 1 3 benzodiazole 2 thiol+CH3INaOH5 Chloro 1 propyl 2 methylthio 1H 1 3 benzodiazole+HI\text{5 Chloro 1 propyl 1H 1 3 benzodiazole 2 thiol}+\text{CH}_3\text{I}\xrightarrow{\text{NaOH}}\text{5 Chloro 1 propyl 2 methylthio 1H 1 3 benzodiazole}+\text{HI}

    Conditions: Ethanol solvent, 60°C, 6 hours. Yield: ~85% (analogous to).

  • Arylation :
    Coupling with aryl halides via Ullmann or Buchwald-Hartwig reactions using copper or palladium catalysts:

    Ar X+ThiolCuI 1 10 phenanthrolineAr S benzodiazole derivative\text{Ar X}+\text{Thiol}\xrightarrow{\text{CuI 1 10 phenanthroline}}\text{Ar S benzodiazole derivative}

    Yields: 70–90% depending on substituents (inferred from).

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions.

Oxidizing Agent Product Conditions Yield Source
H2_2O2_2Disulfide dimerRT, 2 hours, acidic medium92%
KMnO4_4Sulfonic acid derivative0°C, aqueous H2_2SO4_465%

Metal Complexation

The sulfur atom coordinates with transition metals, forming stable complexes.

Example with AgNO3_33 :

Thiol+AgNO3[Ag(benzodiazole thiolate)]n+HNO3\text{Thiol}+\text{AgNO}_3\rightarrow [\text{Ag}(\text{benzodiazole thiolate})]_n+\text{HNO}_3

  • Characterization: IR shows S–Ag stretching at 240 cm1^{-1}; XRD confirms tetrahedral geometry .

Electrophilic Aromatic Substitution

The chloro substituent directs electrophiles to the para position of the benzodiazole ring.

Reagent Position Product Yield Conditions
HNO3_3/H2_2SO4_4Para5-Chloro-4-nitro-1-propyl-1H-1,3-benzodiazole-2-thiol78%0°C, 1 hour
Br2_2/FeBr3_3Para5-Chloro-4-bromo derivative82%DCM, RT, 30 minutes

Ring Functionalization via Cross-Coupling

The chloro group enables Suzuki-Miyaura and Sonogashira couplings.

Suzuki Coupling Example :

5 Chloro derivative+Ar B OH 2Pd PPh3 45 Aryl substituted product\text{5 Chloro derivative}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{5 Aryl substituted product}

  • Optimized conditions: DMF/H2_2O (3:1), K2_2CO3_3, 80°C, 12 hours. Yield: 88%.

Condensation Reactions

The thiol group reacts with carbonyl compounds to form thioacetals or thioesters.

With Benzaldehyde :

Thiol+PhCHOBF3OEt2Thioacetal\text{Thiol}+\text{PhCHO}\xrightarrow{\text{BF}_3\cdot \text{OEt}_2}\text{Thioacetal}

  • Yield: 75% (analogous to ).

Solvent-Dependent Reactivity

Solvent polarity significantly impacts reaction selectivity (Fig. 1 in ):

  • Low dielectric solvents (ε < 15, e.g., toluene): Favor para-thiolation (95:5 ortho:para ratio).

  • Polar aprotic solvents (e.g., DMF): Increase ortho substitution (60:40 ratio).

Stability and Byproduct Formation

  • Thermal Degradation : Decomposes above 200°C, releasing H2_2S (TGA data from ).

  • Hydrolysis : Under strong acidic/basic conditions, the thiol group hydrolyzes to a sulfonic acid or disulfide.

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through substitution reactions. The presence of the thiol group enables it to participate in nucleophilic substitutions, making it valuable in the synthesis of more complex organic molecules.

Reaction Type Products
OxidationDisulfides, sulfonic acids
ReductionBenzodiazole derivatives
SubstitutionVarious substituted benzodiazole derivatives

Biological Research

In biological applications, 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol has been utilized to study enzyme inhibition and protein interactions. The thiol group can form covalent bonds with cysteine residues in proteins, allowing researchers to probe protein function more effectively.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibits specific enzymes by forming covalent bonds with active site cysteine residues. This mechanism can be exploited for understanding enzyme kinetics and developing inhibitors for therapeutic purposes.

Medicinal Chemistry

The compound's ability to interact with biological molecules positions it as a candidate for drug discovery. Its structural features suggest potential applications in treating various diseases.

Anticonvulsant Activity

Research has indicated that benzodiazole derivatives exhibit anticonvulsant activities. For instance, compounds similar to this compound have shown promise in preclinical models for epilepsy treatment by modulating neurotransmitter systems.

Antifungal and Antiviral Properties

Recent studies have highlighted the antifungal properties of related benzodiazole compounds against Candida species and antiviral activities against specific viral strains. The compound's efficacy in these areas suggests its potential as a therapeutic agent.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial processes, including polymer synthesis and the development of coatings with enhanced properties.

Industry Application Description
Specialty ChemicalsUsed as an intermediate in chemical synthesis
CoatingsEnhances durability and resistance properties
Polymer ProductionActs as a reactive agent in polymerization processes

Mechanism of Action

The mechanism of action of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the benzodiazole core can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations

1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol (CAS: 100440-60-6)
  • Molecular Formula: C₁₄H₁₁ClN₂S
  • Molecular Weight: 274.77 g/mol
  • Higher lipophilicity (logP ~3.5 estimated) compared to the propyl variant (~2.8), impacting membrane permeability. Applications: Often used as a building block in kinase inhibitors due to its planar structure .
5-Chloro-1-methyl-1H-1,3-benzodiazole-2-thiol
  • Molecular Formula: C₈H₇ClN₂S
  • Molecular Weight: 198.67 g/mol
  • Key Differences:
    • The methyl group reduces steric hindrance, favoring synthetic accessibility.
    • Lower lipophilicity (logP ~1.9) may limit cellular uptake but improve aqueous solubility.
5-Chloro-1-ethyl-1H-1,3-benzodiazole-2-thiol
  • Molecular Formula: C₉H₉ClN₂S
  • Molecular Weight: 212.70 g/mol
  • Intermediate Properties: Balances lipophilicity (logP ~2.3) and solubility, making it a candidate for prodrug development.

Structural and Functional Impact

Thiol Group Reactivity
  • The 2-thiol moiety in all analogs enables disulfide bond formation or metal coordination, critical in catalysis or drug-target interactions.
  • Propyl and benzyl substituents modulate electron density at the thiol group, altering reactivity. Benzyl derivatives show slower oxidation rates due to resonance stabilization .
Chloro Substituent Effects
  • The 5-chloro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This is consistent across analogs, though steric effects from larger substituents (e.g., benzyl) may slow reaction kinetics.

Biological Activity

5-Chloro-1-propyl-1H-1,3-benzodiazole-2-thiol is a compound of significant interest in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorine Atom : Positioned at the 5th carbon.
  • Propyl Group : Attached to the nitrogen at the 1st position.
  • Thiol Group : Present at the 2nd position, which is crucial for its biological activity.

The presence of the thiol group allows for interactions with various biological molecules, particularly proteins.

The primary mechanism of action involves the formation of covalent bonds between the thiol group and cysteine residues in proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Alteration of Protein Function : By binding to proteins, it can change their conformation and activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against various pathogens.
  • Comparisons with standard antibiotics have revealed that this compound can be as effective or superior in some cases .
PathogenMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus50Ampicillin100
Escherichia coli25Ciprofloxacin50
Pseudomonas aeruginosa100Chloramphenicol50

Antithrombotic Effects

The compound has also been investigated for its potential antithrombotic effects:

  • It acts as a direct inhibitor of coagulation factor X (FXa), which is pivotal in the blood coagulation cascade.
  • Research indicates that it may influence cell signaling pathways related to coagulation, thereby reducing thrombus formation .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • In Vitro Studies :
    • A study conducted on bacterial strains showed that this compound could inhibit growth effectively, with varying MIC values based on the organism tested.
    • The compound was found to be particularly effective against resistant strains of bacteria.
  • In Vivo Studies :
    • Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. Results indicated good bioavailability and stable pharmacological effects when administered orally .

Safety and Toxicology

While exploring its biological activity, safety profiles are crucial. Preliminary assessments indicate:

  • Toxicity Levels : The compound has been classified as toxic if swallowed (H301) and may cause skin irritation (H315) .

Q & A

Q. Advanced: How can regioselectivity challenges during alkylation be addressed?

Use steric and electronic directing groups (e.g., nitro or methoxy substituents) on the benzodiazole ring to guide propylation. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimental validation via in situ NMR monitoring helps confirm intermediate structures .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., propyl chain integration at δ 0.9–1.6 ppm).
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (SHELX): Resolves 3D structure, including bond angles and intermolecular interactions. SHELXL refinement is recommended for high-resolution data to minimize R-factor discrepancies .

Q. Advanced: How to resolve contradictions between experimental and computational spectroscopic data?

Perform temperature-dependent NMR to assess tautomerism or dynamic effects. Cross-validate with IR spectroscopy for functional group verification. Adjust computational parameters (e.g., solvent models in DFT) to align with experimental conditions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Refer to analogous benzothiazole SDS guidelines:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential thiol volatility.
  • Store at 4°C in airtight containers to prevent degradation .

Q. Advanced: How to assess its stability under photolytic or thermal conditions?

Conduct accelerated stability studies:

  • Thermal: TGA/DSC analysis (25–300°C, N₂ atmosphere).
  • Photolytic: Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.

Advanced: How to design experiments for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Assays: Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria. Include positive (ciprofloxacin) and negative (DMSO) controls.
  • Cytotoxicity Screening: MTT assay on mammalian cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) quantify IC₅₀ values.
  • SAR Studies: Modify substituents (e.g., chloro, propyl) to correlate structure with activity .

Advanced: How to address contradictions in computational vs. experimental reactivity predictions?

Methodological Answer:

  • Benchmark Computational Models: Compare multiple DFT functionals (B3LYP vs. M06-2X) with experimental kinetics data.
  • Solvent Effects: Incorporate explicit solvent molecules in MD simulations to account for solvation dynamics.
  • Experimental Cross-Check: Use stopped-flow spectroscopy to measure reaction rates under varying conditions .

Basic: What are common impurities in synthesized batches, and how are they removed?

Methodological Answer:

  • Byproducts: Unreacted starting materials (benzodiazole-2-thiol) or over-alkylated derivatives.
  • Purification: Gradient elution in HPLC (C18 column, acetonitrile/water) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

Advanced: How to optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Test solvent pairs (e.g., dichloromethane/hexane) for slow vapor diffusion.
  • Temperature Ramping: Gradual cooling (40°C → 4°C) enhances crystal lattice formation.
  • SHELXL Refinement: Use TWINABS for correcting absorption effects in twinned crystals .

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